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molecular formula C9H9ClN4O B8499624 [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol

Cat. No. B8499624
M. Wt: 224.65 g/mol
InChI Key: ZHHLFKAMDJFSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073875B2

Procedure details

A solution of [2-[(3-benzyltriazol-4-yl)amino]-5-chloro-phenyl]methanol 7a (300 mg, 0.95 mmol) in MeOH (5 mL) was treated with formic acid (1.00 mL, 26.51 mmol). The mixture was degassed by vacuum/nitrogen cycles before the addition of palladium on carbon (507.1 mg, 0.48 mmol). The mixture was stirred under an argon atmosphere at room temperature for 18 h and then filtered through celite and concentrated. The material was purified by FractionLynx to afford the title compound I-9 as a solid (90.0 mg, 40%). 1H NMR (500 MHz, DMSO) δ 14.20 (1H, s), 7.85-7.80 (1H, s), 7.60 (1H, s), 7.51 (1H, s), 7.31 (1H, d), 7.19 (1H, d), 4.55 (2H, s). MS m/z: 223.1 (M−H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
507.1 mg
Type
catalyst
Reaction Step Two
Name
Yield
40%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:12]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=2[CH2:21][OH:22])=[CH:11][N:10]=[N:9]1)C1C=CC=CC=1.C(O)=O>CO.[Pd]>[N:10]1[NH:9][N:8]=[C:12]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=2[CH2:21][OH:22])[CH:11]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NC=C1NC1=C(C=C(C=C1)Cl)CO
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
507.1 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under an argon atmosphere at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified by FractionLynx

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N=1NN=C(C1)NC1=C(C=C(C=C1)Cl)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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